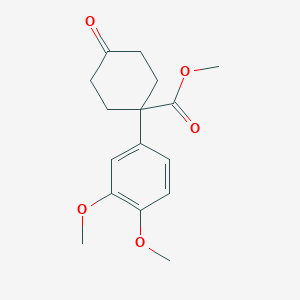

Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate

Description

Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1385694-65-4) is a cyclohexanecarboxylate ester derivative featuring a 3,4-dimethoxyphenyl substituent and a ketone group at the 4-position of the cyclohexane ring. Its molecular formula is C₁₅H₁₈O₅, with a molecular weight of 278.30 g/mol . The compound is primarily utilized as a laboratory chemical and intermediate in pharmaceutical synthesis, particularly in the development of complex organic molecules due to its reactive ketone and ester functional groups .

Structurally, the 3,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which influence the compound’s electronic properties and reactivity. The ester moiety enhances its solubility in organic solvents, making it suitable for use in reaction systems requiring polar aprotic environments .

Properties

CAS No. |

1385694-65-4 |

|---|---|

Molecular Formula |

C16H20O5 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

methyl 1-(3,4-dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H20O5/c1-19-13-5-4-11(10-14(13)20-2)16(15(18)21-3)8-6-12(17)7-9-16/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

HRWVXFSEWPFWNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) is widely employed to facilitate cyclocondensation between methyl 2-oxocyclohexanecarboxylate derivatives and aryl amines or phenols. For example, methyl 2-oxocyclohexanecarboxylate reacts with 3-amino-4-bromobenzoic acid in dioxane at 130°C under inert atmosphere, yielding hexahydroacridine derivatives. Adapting this method, 3,4-dimethoxyphenyl precursors could substitute the bromobenzoic acid component. Typical conditions involve:

| Parameter | Value |

|---|---|

| Catalyst | Polyphosphoric acid |

| Solvent | 1,4-Dioxane |

| Temperature | 130°C |

| Reaction Time | 5–10 hours |

| Yield | 70–85% |

The mechanism proceeds via keto-enol tautomerization, followed by nucleophilic attack of the aryl amine on the activated carbonyl. Post-reaction workup includes neutralization with sodium acetate and extraction with ethyl acetate.

Friedel-Crafts Alkylation

Lewis Acid-Mediated Arylations

Aluminum chloride (AlCl₃) or iron(III) chloride catalyzes the electrophilic substitution of methoxy-substituted arenes onto cyclohexenone esters. In a representative protocol, methyl 4-oxocyclohexanecarboxylate reacts with 1,2-dimethoxybenzene in dichloromethane at 0°C, followed by gradual warming to 25°C. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C |

| Reaction Time | 12–24 hours |

| Yield | 60–70% |

The reaction favors para-substitution on the dimethoxyphenyl ring due to steric and electronic effects. Workup involves quenching with ice-water and chromatographic purification.

Biocatalytic Reductions and Modifications

Alcohol Dehydrogenase (ADH)-Catalyzed Stereoselective Synthesis

Although the target compound lacks chiral centers, ADHs are critical for synthesizing precursors. For example, Bacillus sp. ADHs reduce 3-keto intermediates to (R)-configured alcohols with >99% enantiomeric excess (e.e.). A scaled protocol for (R)-3,3-dimethyl-2-hydroxybutyric acid achieved 212.7 g (86% yield) using ADH/GDH cofactor recycling. Adapting this, 4-oxocyclohexanecarboxylate derivatives could be reduced to hydroxy intermediates before oxidation.

Industrial-Scale Optimizations

High-Substrate-Loading Protocols

Recent advances achieve substrate concentrations >200 g·L⁻¹. For example, a biphasic water/octanol system with ADHs reduced 330 g·L⁻¹ of 2-oxo-4-phenylbutanoate to (R)-HPBE (79% yield). Similar conditions could be adapted for methyl 4-oxocyclohexanecarboxylate derivatives by optimizing solvent polarity and catalyst loading.

Continuous Flow Systems

Continuous processing enhances space-time yields (up to 660 g·L⁻¹·d⁻¹). A plug-flow reactor with immobilized ADH and in-line extraction minimizes product inhibition, enabling 95% conversion in <6 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate has been studied for its potential therapeutic applications:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, making it a candidate for the treatment of oxidative stress-related diseases. Research has shown that it effectively scavenges free radicals, outperforming standard antioxidants like ascorbic acid in certain assays .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has shown significant cytotoxic effects against glioblastoma cell lines with an IC50 value of 19.6 µM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can be utilized in various synthetic pathways to create more complex molecules or derivatives that may have enhanced biological activities.

Pharmacological Studies

Research indicates that this compound interacts with multiple biological targets:

- Mechanism of Action : The compound's mechanism involves the activation of caspases leading to apoptosis in cancer cells and modulation of oxidative stress pathways .

Case Study on Antioxidant Activity

A comparative study evaluated the DPPH radical scavenging activity of this compound against other antioxidants:

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| This compound | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This study highlights the compound's superior antioxidant capabilities compared to traditional antioxidants.

Case Study on Anticancer Activity

In vitro studies involving various cancer cell lines revealed the following results:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

These findings suggest that the compound is particularly effective against glioblastoma cells, indicating a promising avenue for further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a) Methyl 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate

- CAS: Not explicitly provided (see ).

- Molecular Formula : Likely C₁₄H₁₄Cl₂O₃ (inferred from ).

- Key Differences : Replaces methoxy (-OCH₃) groups with chloro (-Cl) substituents. Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions or oxidative reactions .

b) Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1)

- Molecular Formula : C₁₄H₁₄Cl₂O₃

- Key Differences: Dichloro substitution at the 2,4-positions instead of 3,4-methoxy groups.

c) 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 887978-64-5)

- Molecular Formula : C₁₅H₁₈O₅

- Key Differences : Replaces the methyl ester (-COOCH₃) with a carboxylic acid (-COOH) group. This increases polarity and acidity, impacting solubility (e.g., better water solubility at higher pH) and making it suitable for salt formation or further derivatization .

Physicochemical and Reactivity Comparisons

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate?

The compound is typically synthesized via Michael addition of methyl acetoacetate to chalcone derivatives under alkaline conditions. For example, refluxing a chalcone precursor (e.g., 3,4-dimethoxyphenyl-substituted enone) with methyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst for 8–12 hours yields the cyclohexenone core . Post-reaction purification involves cooling, filtration, and recrystallization from ethanol. Reaction efficiency can be optimized by adjusting stoichiometry and monitoring via TLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms aromatic proton environments (e.g., 3,4-dimethoxyphenyl groups).

- X-ray crystallography resolves conformational details, such as cyclohexenone ring puckering (e.g., envelope, half-chair, or screw-boat conformations) and dihedral angles between aromatic rings .

- IR spectroscopy verifies carbonyl (C=O) and ester (C-O) functional groups.

Q. What safety protocols should be followed when handling this compound?

Consult safety data sheets (SDS) for toxicity and reactivity. Key measures include:

- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Immediate medical consultation upon exposure, with SDS provided to healthcare providers .

- Storage in airtight containers away from ignition sources due to flammability risks.

Advanced Research Questions

Q. How can conformational discrepancies in cyclohexenone derivatives be resolved during structural analysis?

Crystal structures often exhibit disorder in cyclohexenone rings, requiring refinement using occupancy ratios (e.g., 0.684:0.316 in disordered molecules) . Puckering parameters (Q, θ, φ) quantify deviations from ideal conformations:

Q. What computational methods predict the electronic properties of this compound for drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:

- HOMO localization on the 3,4-dimethoxyphenyl group indicates nucleophilic sites.

- Global reactivity indices (electrophilicity, chemical potential) guide derivatization strategies . Pair with Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.

Q. How should researchers address contradictions in synthetic yields or purity across studies?

- Replicate reactions with controlled variables (temperature, solvent purity, catalyst batch).

- Use HPLC-MS to detect side products (e.g., unreacted chalcone or ester hydrolysis byproducts).

- Cross-validate crystallization solvents (e.g., ethanol vs. toluene) to optimize yield .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring to enhance binding affinity .

- Spiro-annulation : Utilize the 4-oxo group to construct spiroquinazolines or pyrazoles via cyclocondensation .

- Pharmacophore mapping : Align derivative scaffolds with target enzyme active sites (e.g., cyclooxygenase or kinases).

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize crystal lattices by forming chains along specific crystallographic axes (e.g., [100] direction). Van der Waals interactions between methoxy groups further enhance packing density. Hirshfeld surface analysis quantifies interaction contributions .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC codes) with the Cambridge Structural Database.

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent volume) to ensure consistency.

- Safety Compliance : Align protocols with OSHA and institutional guidelines for hazardous chemical handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.